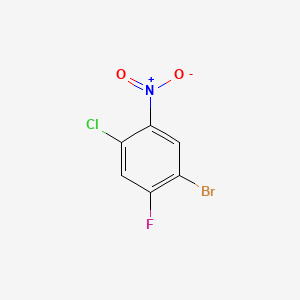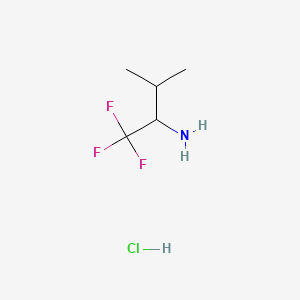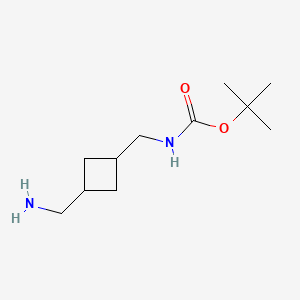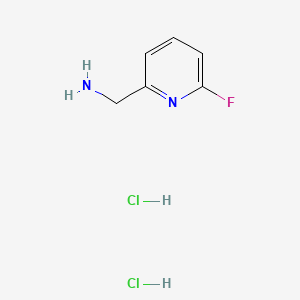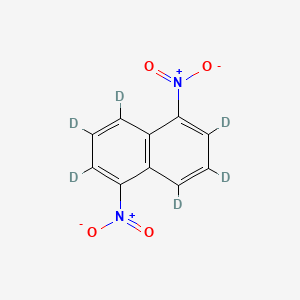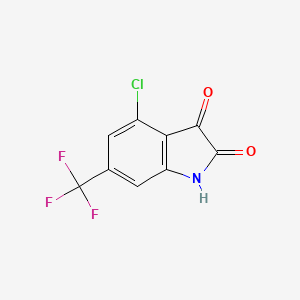
4-Chloro-6-(trifluoromethyl)indoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(trifluoromethyl)indoline-2,3-dione is a chemical compound with the molecular formula C9H3ClF3NO2 . It has a molecular weight of 249.57 g/mol . The IUPAC name for this compound is 4-chloro-6-(trifluoromethyl)-1H-indole-2,3-dione .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(trifluoromethyl)indoline-2,3-dione consists of a benzene ring fused with a five-membered nitrogenous ring . The compound has a chlorine atom and a trifluoromethyl group attached to the benzene ring .Physical And Chemical Properties Analysis
4-Chloro-6-(trifluoromethyl)indoline-2,3-dione has a molecular weight of 249.57 g/mol and a molecular formula of C9H3ClF3NO2 . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a topological polar surface area of 46.2 Ų and a complexity of 344 .Wissenschaftliche Forschungsanwendungen
Production of 3-fluoroalkenyl-3-trifluoromethyl-2-oxindoles The reaction of indoline-2,3-diones with (triphenylphosphonio)difluoroacetate (PDFA) results in the formation of novel 3-fluoroalkenyl-3-trifluoromethyl-2-oxindoles. These products demonstrate the chemical versatility of 4-Chloro-6-(trifluoromethyl)indoline-2,3-dione as a precursor, capable of undergoing transformations into other trifluoromethylated oxindole derivatives, expanding its utility in synthetic chemistry (Liu et al., 2016).
Role in Anticorrosion and Antibacterial Applications Indole-2,3-dione derivatives, of which 4-Chloro-6-(trifluoromethyl)indoline-2,3-dione is a member, have shown potential as inhibitors in corrosive environments and exhibit antibacterial activities. The presence of functional electronegative groups in these compounds makes them efficient inhibitors against metal corrosion, offering a protective layer on metal surfaces through chemical adsorption. This aspect makes 4-Chloro-6-(trifluoromethyl)indoline-2,3-dione and its derivatives valuable in industrial applications that require corrosion resistance and antibacterial properties (Miao, 2014).
Environmental Sustainability in Synthesis The development of eco-friendly synthetic methods for 3,3-disubstituted indol-2-one derivatives, involving 4-Chloro-6-(trifluoromethyl)indoline-2,3-dione, highlights a move towards environmentally sustainable chemistry. The use of natural deep eutectic solvents (NADES) and avoidance of toxic solvents in the reaction process underlines the growing importance of green chemistry principles in chemical synthesis, making the processes more acceptable from an environmental standpoint (Xu et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-6-(trifluoromethyl)-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF3NO2/c10-4-1-3(9(11,12)13)2-5-6(4)7(15)8(16)14-5/h1-2H,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADKGWVLINRNEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C2=O)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744903 |
Source


|
| Record name | 4-Chloro-6-(trifluoromethyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(trifluoromethyl)indoline-2,3-dione | |
CAS RN |
1332606-83-3 |
Source


|
| Record name | 4-Chloro-6-(trifluoromethyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)](/img/structure/B595947.png)
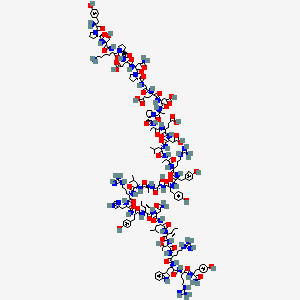
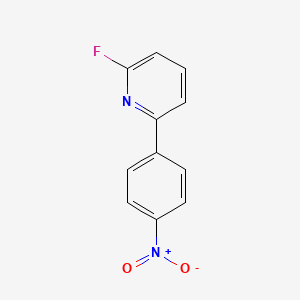
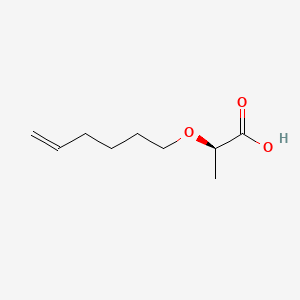
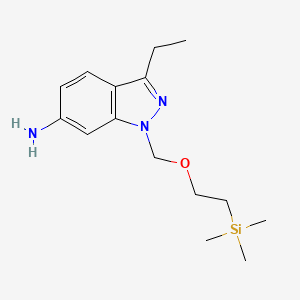
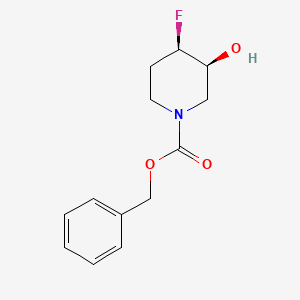
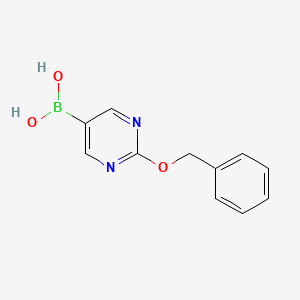
![3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B595960.png)
